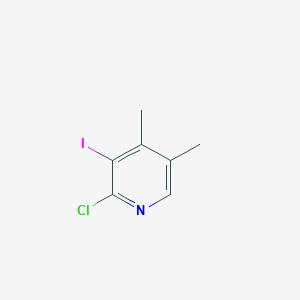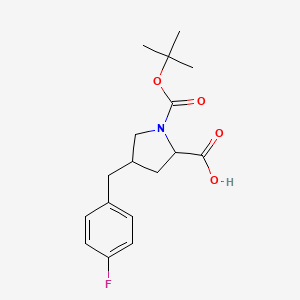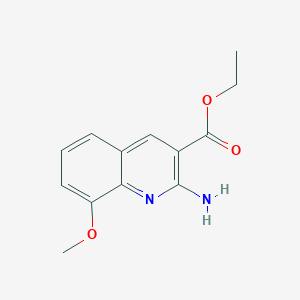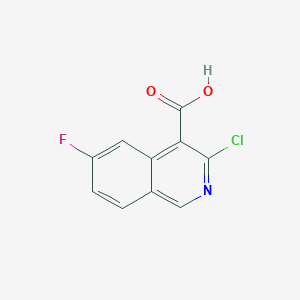![molecular formula C8H5BrN2O2 B15329409 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15329409.png)
7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: is a heterocyclic compound with a molecular formula of C8H5BrN2O2 and a molecular weight of 241.04 g/mol . This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 3rd position, and a fused pyrido-pyrimidinone ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of 3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one using bromine or a brominating agent . The reaction is usually carried out in a suitable solvent such as acetic acid or chloroform, and the temperature is maintained to ensure the selective bromination at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 7-amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one or 7-thio-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
Oxidation Products: 3-oxo-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.
Reduction Products: 3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine: It is studied for its potential as an enzyme inhibitor, antimicrobial agent, and anticancer compound . Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their efficacy and safety in various applications .
Wirkmechanismus
The mechanism of action of 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors . The compound may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby blocking substrate access . Additionally, it may interfere with cellular pathways by modulating receptor activity or signaling cascades .
Vergleich Mit ähnlichen Verbindungen
3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-chloro-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
7-iodo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one:
Uniqueness: The presence of the bromine atom at the 7th position in 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C8H5BrN2O2 |
|---|---|
Molekulargewicht |
241.04 g/mol |
IUPAC-Name |
7-bromo-3-hydroxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7-10-3-6(12)8(13)11(7)4-5/h1-4,12H |
InChI-Schlüssel |
CDPFSWUTOYYXOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(C(=O)N2C=C1Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,9-Dichloro-7H-dibenzo[c,g]carbazole](/img/structure/B15329336.png)
![3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide](/img/structure/B15329341.png)
![8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate](/img/structure/B15329344.png)


![3-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15329371.png)
![(6-Oxaspiro[3.5]nonan-7-YL)methanamine](/img/structure/B15329378.png)
![Spiro[3.4]octane-1-sulfonyl chloride](/img/structure/B15329387.png)
![N-[1-[4-[2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15329391.png)


![4-Iodobenzo[d]isoxazole](/img/structure/B15329425.png)

